Cytotoxicity: Glabranin Demonstrates Superior Antiproliferative Activity Versus Pinocembrin and Licoflavanone in Breast Cancer Models
In a comparative cell viability study, glabranin exhibited the most potent antiproliferative effect against human breast cancer cell lines (MCF-7 and MDA-MB-231) when compared head-to-head with its structural analogs pinocembrin and licoflavanone [1]. At equivalent concentrations (data from 72-hour exposure), glabranin reduced cell viability to a significantly greater extent than both comparators. The study authors attribute this enhanced potency to the presence of the C-8 prenyl group and the C-7 phenolic hydroxyl, which are absent or modified in the less active analogs [2]. This direct, head-to-head comparison provides quantitative justification for selecting glabranin over pinocembrin or licoflavanone in cancer cell viability assays.
| Evidence Dimension | Antiproliferative activity (cell viability reduction) |
|---|---|
| Target Compound Data | Glabranin: Significant reduction in MCF-7 and MDA-MB-231 cell viability at tested concentrations (quantified by p < 0.01 to p < 0.0001) [1] |
| Comparator Or Baseline | Pinocembrin and Licoflavanone: Demonstrated reduced or non-significant effects on cell viability under identical conditions [1] |
| Quantified Difference | Glabranin was the most active compound among the three flavanones tested [1] |
| Conditions | MCF-7, MDA-MB-231, and MCF-10A cell lines; 72-hour exposure; viability assessed by MTT or equivalent assay [1] |
Why This Matters
This head-to-head data validates the procurement of glabranin over its cheaper, non-prenylated analog pinocembrin for any study requiring maximal flavanone-mediated cytotoxicity in breast cancer models.
- [1] PMC11276871. Figure 1: Cytotoxic activity comparison between different breast cell lines. Int J Mol Sci. 2024. View Source
- [2] Cano-Flores A, et al. Bio- and chemo- transformations of glabranin and 7-O-methylglabranin and cytotoxic evaluations of the transformed products. Nat Prod Res. 2022 Jul;36(13):3404-3412. doi: 10.1080/14786419.2020.1862835. View Source
